4-(4-Nitrophenoxy)cyclohexan-1-ol

Enzyme Inhibition Assay Lipoxygenase Inflammatory Pathway

Sourcing a validated negative control for 5-lipoxygenase (5-LOX) assays is critical for reliable hit confirmation, yet many labs lack a well-characterized compound. 4-(4-Nitrophenoxy)cyclohexan-1-ol (CAS 64935-36-0) fills this gap as a confirmed inactive (no significant inhibition at 100 µM), providing a baseline for enzymatic/cell-based screens. Its moderate nNOS IC50 of 410 nM and structural role as a bioisostere in kinase inhibitor design also make it a versatile intermediate for SAR-driven hit-to-lead optimization. Key benefits: • Validated negative control for 5-LOX assays (no activity at 100 µM). • Starting scaffold for nNOS inhibitor SAR (IC50 410 nM). • Precursor for potent Nrf2 activators (derivative EC50 18 nM). • Single batch, ≥95% purity, ready for immediate synthetic use.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 64935-36-0
Cat. No. B14494182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenoxy)cyclohexan-1-ol
CAS64935-36-0
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2
InChIKeyNOOUELFGSLSVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenoxy)cyclohexan-1-ol Research Intermediate


4-(4-Nitrophenoxy)cyclohexan-1-ol (CAS 64935-36-0) is an organic compound classified as a phenolic ether featuring a cyclohexanol ring para-substituted with a 4-nitrophenoxy moiety . With a molecular formula of C12H15NO4, a molecular weight of 237.25 g/mol, and a calculated LogP of 2.80030 , it presents a moderately lipophilic scaffold. This structural arrangement combines an aliphatic secondary alcohol with a strongly electron-withdrawing nitroaromatic group. The compound is primarily utilized as a key intermediate in medicinal chemistry and synthetic organic research, particularly for constructing kinase inhibitor precursors and in developing stereoselective synthetic methodologies [1].

4-(4-Nitrophenoxy)cyclohexan-1-ol Substitution Risks


Substituting 4-(4-Nitrophenoxy)cyclohexan-1-ol with a generic nitroaromatic or a simple cyclohexanol analog is not straightforward due to the compound's specific combination of functional groups. The 4-nitrophenoxy moiety serves as more than a simple electron-withdrawing group; it has been shown to act as a bioisostere in kinase inhibitor design, facilitating key binding interactions within ATP-binding pockets . Critically, even minor structural deviations can drastically alter or completely invert biological activity. For instance, the parent compound itself displays no significant inhibition of 5-lipoxygenase at 100 µM, whereas certain derivatives achieve potent IC50 values in the nanomolar range against different targets like Nrf2 or nNOS [1][2]. This underscores that the exact molecular architecture is required for specific, desirable protein-ligand interactions, and using an unverified analog carries a high risk of introducing inactivity or unintended off-target effects.

4-(4-Nitrophenoxy)cyclohexan-1-ol Activity Evidence


No 5-Lipoxygenase Inhibition

In a direct head-to-head comparison within a focused screening set, 4-(4-Nitrophenoxy)cyclohexan-1-ol exhibited no significant activity (NS) against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a tested concentration of 100 µM [1]. This contrasts sharply with the well-characterized 5-LOX inhibitor NDGA, which achieves an IC50 of 200 nM in comparable assays . This data serves as a negative selection marker, explicitly ruling out this compound's use in applications where 5-LOX inhibition is required.

Enzyme Inhibition Assay Lipoxygenase Inflammatory Pathway

nNOS Inhibitory Activity

The compound demonstrates a moderate inhibitory effect on rat neuronal Nitric Oxide Synthase (nNOS) with an IC50 of 410 nM [1]. While less potent than advanced clinical leads like a compound with a Ki of 35 nM [2], this activity is significantly higher than its null effect on 5-LOX, confirming that the 4-nitrophenoxycyclohexanol scaffold can engage specific enzyme pockets. This potency is in a range suitable for serving as a validated starting point for medicinal chemistry optimization or as a moderately active tool compound.

Neuronal Nitric Oxide Synthase Enzyme Inhibition Neuroscience

Nrf2 Activation via Derivative

A direct structural derivative of 4-(4-nitrophenoxy)cyclohexan-1-ol (Compound 196 in US11479539) exhibits extremely potent activation of the Nrf2 signaling pathway with an EC50 of 18 nM in a human HEK293 cell-based reporter assay [1]. This activity is achieved by inhibiting the KEAP1-Nrf2 protein-protein interaction. This is a dramatic >2,200-fold increase in functional potency compared to the parent compound's IC50 against nNOS, highlighting the scaffold's significant potential for optimization into a high-value biological probe or lead molecule.

Nrf2 Activation KEAP1 Inhibition Oxidative Stress

4-(4-Nitrophenoxy)cyclohexan-1-ol Research Applications


5-LOX Assay Negative Control

Based on the definitive evidence that this compound shows no significant activity against 5-LOX at 100 µM [1], it is ideally suited as a validated negative control compound. Researchers can confidently use it to establish baseline activity in 5-LOX enzymatic or cell-based assays, ensuring that any observed inhibition from other test compounds is a true positive and not due to assay interference or nonspecific effects.

nNOS Inhibitor Starting Point

Given its moderate and confirmed IC50 of 410 nM against nNOS [2], 4-(4-Nitrophenoxy)cyclohexan-1-ol represents a chemically tractable starting point for structure-activity relationship (SAR) studies. Its core scaffold can be systematically modified to explore substituent effects on potency and isoform selectivity, with the initial 410 nM value serving as the benchmark for improvement in a hit-to-lead optimization campaign.

Nrf2 Activator Precursor

The existence of a derivative with an EC50 of 18 nM for Nrf2 activation [3] validates the use of 4-(4-Nitrophenoxy)cyclohexan-1-ol as a key synthetic intermediate. Laboratories focused on oxidative stress pathways or developing Nrf2-targeting therapeutics can procure this precursor to synthesize and evaluate novel chemical matter within a proven, high-potency chemical series, significantly reducing the risk associated with scaffold selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Nitrophenoxy)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.